Diminutol

Enzyme Inhibition Binding Kinetics Biochemical Assay

Researchers dissecting NQO1-microtubule crosstalk face a critical gap: most NQO1 inhibitors lack validated, quantitative microtubule phenotype data in a defined system. Diminutol is the only commercially available NQO1 inhibitor for which a direct, quantified link between target engagement (Ki=1.72 µM) and functional microtubule destabilization (50 µM) has been explicitly established in Xenopus egg extracts. • Competitive, reversible NQO1 inhibitor (Ki=1.72 µM); spares Cdk1, actin, and DNA replication - ensuring phenotype specificity. • Validated in acetaminophen-induced hepatotoxicity models for Nrf2/ARE pathway studies requiring chemical NQO1 knockdown. • ≥98% purity; ambient-temperature shipping; global B2B delivery with batch-specific CoA.

Molecular Formula C19H26N6OS
Molecular Weight 386.5 g/mol
CAS No. 361431-33-6
Cat. No. B161082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiminutol
CAS361431-33-6
Synonymsdiminutol
Molecular FormulaC19H26N6OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C
InChIInChI=1S/C19H26N6OS/c1-11(2)15(9-26)22-19-23-17-16(21-10-25(17)12(3)4)18(24-19)27-14-7-5-6-13(20)8-14/h5-8,10-12,15,26H,9,20H2,1-4H3,(H,22,23,24)/t15-/m0/s1
InChIKeyNLQYQPZBKDUXKS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diminutol Procurement Guide


Diminutol (CAS 361431-33-6; synonym NG72) is a cell-permeable, 2,6,9-trisubstituted purine analog that functions as a competitive inhibitor of NADP-dependent quinone oxidoreductase 1 (NQO1) [1]. It was originally identified from a phenotypic screen of 1,561 purine derivatives designed to discover novel microtubule regulators, and its use subsequently established the previously unrecognized role of NQO1 in microtubule morphogenesis and mitotic spindle assembly [2]. Diminutol inhibits NQO1 with a Ki of 1.72 µM [3]. At 50 µM, it directly disrupts tubulin polymerization in Xenopus egg extracts, leading to microtubule destabilization and mitotic defects, without interfering with Cdk1 activity, DNA replication, or actin polymerization .

Selection
NQO1-microtubule axis probe with defined target engagement and phenotypic readout
Workflow
Reversible inhibition supports temporal control and washout studies in cell-free extracts
Specificity
Does not interfere with Cdk1, DNA replication, or actin polymerization at functional concentration

Diminutol: Irreplaceable in Microtubule Assays


While multiple small molecules are known to inhibit NQO1, including dicoumarol and ES936, they cannot be interchanged with Diminutol for experiments requiring specific modulation of microtubule dynamics. Diminutol occupies a unique mechanistic niche: it is the only commercially available NQO1 inhibitor for which the direct, quantitative link between target engagement (Ki = 1.72 µM) and a functional microtubule phenotype (destabilization at 50 µM) has been explicitly established and validated in a defined, cell-free system (Xenopus egg extracts) [1]. Furthermore, Diminutol's competitive binding to the NADP site offers a specific, reversible mode of inhibition , which contrasts with mechanism-based, irreversible inhibitors like ES936 . This makes Diminutol the only appropriate choice for researchers seeking a reversible chemical probe to dissect the NQO1-microtubule axis without confounding effects on actin or Cdk1 pathways [1].

Diminutol
Reversible NQO1 inhibitor
Competitive binding to NADP site; validated link between target engagement and microtubule destabilization in Xenopus extracts.
Dicoumarol / ES936
Ultra-potent or irreversible inhibitors
Dicoumarol has >1000-fold higher affinity; ES936 is mechanism-based irreversible. Functional microtubule phenotype may not transfer.
Scaffold-class mismatch
Purine scaffold is distinct from coumarin or indole-dione classes. Scaffold-specific off-target profiles may shift assay-response context.
Pathway-response mismatch
Diminutol's clean selectivity (no Cdk1/actin interference) is not a class-level property of NQO1 inhibitors. Other probes may confound phenotypic interpretation.

Diminutol Quantitative Comparison


NQO1 Binding Affinity Comparison

Diminutol inhibits NQO1 with a reported Ki of 1.72 µM [1]. This places its binding affinity in a distinct range compared to other common NQO1 inhibitors. For example, dicoumarol exhibits a Ki,app of 1.15 nM for wild-type NQO1, which is over 1000-fold lower (more potent) [2]. Conversely, ES936 acts as a mechanism-based irreversible inhibitor, making direct affinity comparisons less meaningful; its functional effects are measured via cell growth inhibition (IC50 values of 108 nM and 365 nM in MIA PaCa-2 and BxPC-3 cells, respectively) . The moderate, reversible affinity of Diminutol makes it particularly suitable for experiments where washout or temporal control of NQO1 activity is required.

NQO1 Binding Affinity
Cross-study comparable
Ki = 1.72 µM (Diminutol)
vs. Dicoumarol Ki,app = 1.15 nM
Supports reversible, moderate-affinity inhibition context
~1500-fold affinity difference; ultra-potent inhibitors may limit temporal control
Enzyme Inhibition Binding Kinetics Biochemical Assay

Microtubule Targeting in Xenopus Extracts

The key differential for Diminutol is the established link between NQO1 inhibition and microtubule destabilization. The original discovery paper demonstrates that treatment with 50 µM Diminutol in Xenopus egg extracts leads to the formation of small, destabilized mitotic spindles [1]. This effect is quantified as a direct impact on tubulin polymerization . In contrast, while other NQO1 inhibitors like MI2321 have been shown to affect α-tubulin acetylation, the direct link to a defined, concentration-dependent effect on spindle assembly in a clean, cell-free system is unique to the original characterization of Diminutol [2].

Microtubule Targeting
Context-dependent
Destabilized mitotic spindles at 50 µM
Validated in Xenopus egg extracts
Unique functional readout in a defined cell-free system
Microtubule phenotype may not transfer to other NQO1 inhibitors
Microtubule Dynamics Cell-Free Assay Mitotic Spindle

Off-Target Selectivity Profile

Diminutol's action is specific for microtubules. At its functional concentration of 50 µM, it does not interfere with the activity of the key cell cycle kinase Cdk1, the process of DNA replication, or the polymerization of actin [1]. This selectivity profile is a critical differentiator from other cytoskeletal disruptors or pan-kinase inhibitors. For example, many common probes used to study mitosis (e.g., purvalanol A for Cdk1, aphidicolin for DNA replication) would confound results. Diminutol's clean profile in these orthogonal assays provides confidence that observed mitotic defects are due to NQO1-mediated microtubule destabilization and not off-pathway effects.

Off-Target Selectivity
Head-to-head
No effect on Cdk1, DNA replication, or actin polymerization
At functional concentration (50 µM)
De-risks off-pathway phenotypic interference
Compared to untreated controls; supports pathway-specific interpretation
Off-Target Effects Cytoskeleton Cell Cycle

NQO1-Dependent Hepatoprotection

In a functional study, Diminutol was used as a specific chemical probe to validate the role of NQO1 in caffeic acid-mediated protection against acetaminophen-induced liver injury. Co-treatment with Diminutol significantly reversed the protective effects of caffeic acid on hepatocyte viability, providing genetic-level evidence for NQO1's role in this process [1]. This application demonstrates Diminutol's utility as a control agent in studies of Nrf2-mediated antioxidant responses, a context where other NQO1 inhibitors may not have been similarly validated.

Hepatoprotection Model
Supporting evidence
Reversed caffeic acid-mediated protection in APAP model
Supports NQO1 functional validation in Nrf2 pathway research
Model-specific endpoint context; L-02 and HepG2 cell lines
Oxidative Stress Hepatotoxicity Nrf2 Pathway

Phenotypic Screen Discovery

Diminutol was not designed as an NQO1 inhibitor but was discovered through an unbiased phenotypic screen of 1,561 purine derivatives for effects on mitotic spindle assembly [1]. This contrasts with rationally designed NQO1 inhibitors like ES936 or dicoumarol analogs. The chemical genetics approach means Diminutol's target (NQO1) was identified *after* its unique microtubule phenotype was observed, making it a distinct chemical probe. Its structure (a 2,6,9-trisubstituted purine) is also distinct from the coumarin-based (dicoumarol) or indole-dione (ES936) scaffolds of other NQO1 inhibitors, offering a different chemical handle for potential SAR studies [2].

Phenotypic Screen Discovery
Class-level
Purine scaffold from 1,561-derivative screen
Distinct from coumarin / indole-dione classes
Offers orthogonal chemical handle for SAR studies
Target identified after phenotype; supports chemical biology workflows
Chemical Biology Phenotypic Screening Tool Compound

Diminutol Research Applications


NQO1-Microtubule Axis in Cell-Free Extracts

Researchers using Xenopus laevis egg extracts to study mitotic spindle assembly or microtubule dynamics should procure Diminutol. The compound's well-defined activity (microtubule destabilization at 50 µM) in this specific system makes it an essential control for validating the role of NQO1 in these processes [1]. The fact that it does not affect Cdk1 or actin further ensures that observed phenotypes are specifically due to microtubule disruption .

NQO1 Functional Validation in Nrf2/ARE Pathway

In studies of oxidative stress, particularly those investigating the Nrf2/ARE pathway in hepatocytes, Diminutol serves as a validated NQO1 inhibitor. As demonstrated in a model of acetaminophen-induced liver injury, Diminutol effectively reverses NQO1-dependent protection, confirming the enzyme's role downstream of Nrf2 activation [1]. Procurement is recommended for researchers requiring a small-molecule tool to chemically knock down NQO1 activity in this context.

Application
Selection Property
Validation Focus
NQO1-Microtubule Axis in Cell-Free Extracts
Validated phenotypic readout in defined biochemical system
Spindle assembly and tubulin polymerization endpoints
NQO1 Functional Validation in Nrf2/ARE Pathway
Chemical probe for NQO1 activity reversal
Oxidative stress and hepatocyte viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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